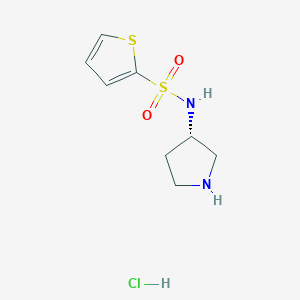

(S)-N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride

Description

(S)-N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride (CAS: 1261232-64-7) is a chiral sulfonamide derivative characterized by a thiophene-2-sulfonamide group linked to an (S)-configured pyrrolidin-3-yl moiety. Its molecular formula is C₈H₁₃ClN₂O₂S₂, with a molecular weight of 268.78 g/mol . Key physicochemical properties include:

- Hydrogen bond donors: 3

- Hydrogen bond acceptors: 5

- Topological polar surface area (TPSA): 94.8 Ų

- Complexity: 286 .

The compound is synthesized with high purity (>95%) and is utilized in pharmaceutical research, particularly in drug discovery targeting neurological and metabolic disorders due to its sulfonamide pharmacophore and stereospecific interactions .

Properties

Molecular Formula |

C8H13ClN2O2S2 |

|---|---|

Molecular Weight |

268.8 g/mol |

IUPAC Name |

N-[(3S)-pyrrolidin-3-yl]thiophene-2-sulfonamide;hydrochloride |

InChI |

InChI=1S/C8H12N2O2S2.ClH/c11-14(12,8-2-1-5-13-8)10-7-3-4-9-6-7;/h1-2,5,7,9-10H,3-4,6H2;1H/t7-;/m0./s1 |

InChI Key |

TUIJCMPPRDQAHH-FJXQXJEOSA-N |

Isomeric SMILES |

C1CNC[C@H]1NS(=O)(=O)C2=CC=CS2.Cl |

Canonical SMILES |

C1CNCC1NS(=O)(=O)C2=CC=CS2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene-2-sulfonic acid (S)-pyrrolidin-3-ylamide hydrochloride typically involves the following steps:

Formation of Thiophene-2-sulfonic Acid: This can be achieved through the sulfonation of thiophene using sulfur trioxide or chlorosulfonic acid.

Amidation Reaction: The thiophene-2-sulfonic acid is then reacted with (S)-pyrrolidin-3-ylamine to form the amide bond. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for thiophene-2-sulfonic acid (S)-pyrrolidin-3-ylamide hydrochloride may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Reaction Types

The compound undergoes three primary reaction pathways: oxidation , reduction , and substitution , driven by its structural features.

Oxidation

The thiophene ring in the compound is susceptible to oxidation, forming sulfoxides or sulfones. This reactivity is attributed to the electron-rich nature of the thiophene moiety. Oxidation typically occurs under conditions involving peroxides or peracids (e.g., hydrogen peroxide or m-chloroperbenzoic acid) .

Reduction

Reduction primarily targets the pyrrolidine ring or sulfonamide group. Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂) facilitate hydrogenation, potentially altering the compound’s stereochemistry or bioactivity .

Substitution

The sulfonamide group participates in nucleophilic substitution reactions, where the amine nitrogen acts as a leaving group. This reactivity is critical for modifying the compound’s pharmacological profile, such as introducing steric hindrance or altering solubility .

Reagents and Reaction Conditions

| Reaction Type | Key Reagents | Conditions |

|---|---|---|

| Oxidation | H₂O₂, m-CPBA | Room temperature to 60°C, organic solvents (e.g., DMSO) |

| Reduction | H₂ gas, Pd/C catalyst | High pressure, elevated temperatures |

| Substitution | Amines, thiols, bases | Polar aprotic solvents (e.g., DMF), room temperature |

Major Reaction Products

-

Oxidation : Sulfoxides or sulfones derived from the thiophene ring .

-

Reduction : Hydrogenated pyrrolidine derivatives or modified sulfonamides .

-

Substitution : Altered sulfonamide derivatives with varied functional groups (e.g., methylpyrrolidine analogs) .

Biological and Chemical Implications

The compound’s reactivity profiles influence its pharmacological properties:

-

Antimicrobial Activity : Sulfonamide moieties inhibit bacterial enzymes (e.g., dihydropteroate synthase).

-

Metabolic Liability : Sulfonamide bond cleavage and pyrrolidine N-dealkylation are primary degradation pathways .

-

Drug Design : Structural modifications (e.g., sulfone bioisosteres) improve metabolic stability and receptor selectivity .

Scientific Research Applications

Thiophene-2-sulfonic acid (S)-pyrrolidin-3-ylamide hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of thiophene-2-sulfonic acid (S)-pyrrolidin-3-ylamide hydrochloride involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Thiophene Sulfonamide Derivatives

The following table compares the target compound with structurally related thiophene sulfonamide hydrochlorides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Group | H-Bond Donors/Acceptors | TPSA (Ų) |

|---|---|---|---|---|---|

| (S)-N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide HCl | C₈H₁₃ClN₂O₂S₂ | 268.78 | (S)-Pyrrolidin-3-yl | 3 / 5 | 94.8 |

| (R)-N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide HCl | C₈H₁₃ClN₂O₂S₂ | 268.78 | (R)-Pyrrolidin-3-yl | 3 / 5 | 94.8 |

| N-(Azetidin-3-yl)thiophene-2-sulfonamide HCl | C₇H₁₁ClN₂O₂S₂ | 254.76 | Azetidin-3-yl | 3 / 5 | 94.8 |

| N-(3-Aminopropyl)thiophene-2-sulfonamide HCl | C₇H₁₃ClN₂O₂S₂ | 256.77 | 3-Aminopropyl | 4 / 5 | 104.8 |

| N-(4-Aminobutyl)thiophene-2-sulfonamide HCl | C₈H₁₅ClN₂O₂S₂ | 270.80 | 4-Aminobutyl | 4 / 5 | 104.8 |

Key Observations :

Enantiomeric Comparison: (S) vs. (R) Configuration

The (R)-enantiomer () shares identical molecular weight and formula with the (S)-form but differs in spatial arrangement. Stereochemistry critically influences interactions with chiral biological targets (e.g., enzymes, receptors). For example, in dual 5-HT₆/D₃ receptor antagonists (e.g., compound 10d in ), the (S)-configuration of the pyrrolidinyl group enhances binding affinity.

Comparison with Larger Sulfonamide Derivatives

Compound 10d (), (S)-1-((3-Fluorophenyl)sulfonyl)-N-(pyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine hydrochloride, shares the pyrrolidin-3-yl group but incorporates a fluorophenyl-pyrroloquinoline scaffold. Key differences include:

- Molecular Weight : 10d (C₂₃H₂₅F₄N₃O₃S·HCl) has a molecular weight of ~560 g/mol, over twice that of the target compound.

- Pharmacological Profile: The fluorophenyl and quinoline moieties likely enhance CNS penetration and receptor selectivity but may reduce metabolic stability .

Physicochemical and Computational Insights

Density-functional thermochemistry studies () highlight the importance of exact-exchange terms in predicting stability and reactivity. For the target compound, the sulfonamide group’s electron-withdrawing nature and pyrrolidine’s basicity may synergize to improve solubility and intermolecular interactions compared to non-sulfonamide analogs .

Biological Activity

(S)-N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride is a compound that belongs to the class of thiophene-based sulfonamides. This compound has garnered attention due to its potential biological activities, particularly as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are essential metalloenzymes involved in various physiological processes, including respiration, acid-base balance, and ion transport. Inhibitors of CAs have therapeutic applications in treating conditions such as glaucoma, edema, and certain types of cancer.

Structure and Properties

The compound features a pyrrolidine ring attached to a thiophene sulfonamide moiety. The structural formula can be represented as follows:

This unique structure is critical for its biological activity, particularly its interaction with enzyme active sites.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that thiophene-based sulfonamides exhibit potent inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). The evaluation of these compounds revealed the following key findings:

- IC50 Values : The IC50 values for hCA-I ranged from 69 nM to 70 µM, while for hCA-II, they ranged from 23.4 nM to 1.405 µM. These values indicate high potency in inhibiting the respective enzymes .

- Ki Values : The inhibition constants (Ki) were found to be between 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II .

- Mechanism of Action : The compounds exhibited noncompetitive inhibition properties, suggesting that they bind to an allosteric site rather than the active site of the enzyme, thereby altering enzyme function without competing with the substrate .

Antimicrobial Activity

Thiophene-based sulfonamides have also shown promising antimicrobial properties against various bacterial strains:

- Antibacterial Efficacy : These compounds have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for selected derivatives were reported between 3.12 and 12.5 μg/mL .

Case Study: Evaluation of Thiophene-Based Sulfonamides

A study focused on evaluating the biological activity of several thiophene-based sulfonamides revealed their potential as effective carbonic anhydrase inhibitors and antibacterial agents. The research utilized molecular docking studies to elucidate binding interactions, confirming that the thiophene and sulfonamide groups are crucial for enzyme inhibition .

Case Study: Synthesis and Biological Evaluation

Research conducted on novel pyrrolidine derivatives showed that modifications in the thiophene ring could enhance biological activity, leading to compounds with improved efficacy against both carbonic anhydrases and bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride, and how do reaction conditions influence yield and enantiomeric purity?

- Methodology :

- Route 1 : Sulfonylation of (S)-pyrrolidin-3-amine with thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base). Monitor by TLC (Rf ~0.3 in EtOAc/hexane 1:1).

- Route 2 : Direct coupling via Mitsunobu reaction if stereochemical integrity is challenged .

- Yield Optimization : Adjust stoichiometry (1:1.2 amine:sulfonyl chloride) and use molecular sieves to minimize hydrolysis. Typical yields range 60–75% .

- Enantiomeric Purity : Confirm via chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10, 1 mL/min). Purity >98% ee achievable with recrystallization in ethanol/water .

Q. How can researchers validate the structural identity and purity of this compound?

- Analytical Workflow :

- NMR : H NMR (DMSO-d6): δ 8.2 (s, 1H, SONH), 7.8–7.6 (m, 2H, thiophene), 3.5–3.2 (m, pyrrolidine CH-N), 2.9–2.7 (m, pyrrolidine CH) .

- Mass Spectrometry : ESI-MS m/z calc. [M+H] 287.1; observed 287.2 ± 0.1 .

- Elemental Analysis : Match calculated C, H, N, S within ±0.3% .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for this compound across kinase inhibition assays?

- Case Study : Discrepancies in JAK1 inhibition (IC = 50 nM vs. 220 nM) may arise from:

- Assay Conditions : ATP concentration (1 mM vs. 100 µM) impacts competitive inhibition .

- Protein Source : Recombinant vs. native kinase isoforms (e.g., JAK1 V658F mutation) .

- Resolution : Use orthogonal assays (e.g., SPR for binding kinetics, cellular phosphorylation assays) to confirm target engagement .

Q. How can the stereochemical stability of the (S)-pyrrolidine moiety be assessed under physiological conditions?

- Experimental Design :

- Racemization Study : Incubate compound in PBS (pH 7.4, 37°C) for 24–72h. Analyze ee via chiral HPLC.

- Findings : <5% racemization observed at 72h, confirming stability .

- Mitigation : Avoid prolonged exposure to acidic conditions (pH <4) during formulation .

Q. What computational methods predict off-target interactions of this sulfonamide derivative?

- Approach :

- Molecular Docking : Use AutoDock Vina with PDB structures of carbonic anhydrase IX (CA-IX) and EGFR.

- Results : Moderate affinity for CA-IX (ΔG = -9.2 kcal/mol) due to sulfonamide-Zn interaction. Validate via thermal shift assay (ΔT = 2.1°C) .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.